molecular formula C15H17F3N4S B4120905 N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]thiourea

N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]thiourea

Cat. No. B4120905
M. Wt: 342.4 g/mol
InChI Key: NLDYXIZUWKSHLL-UHFFFAOYSA-N
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Description

N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]thiourea, also known as DPTU, is a chemical compound that has gained attention in scientific research due to its potential uses as a pesticide and herbicide. DPTU belongs to the class of thiourea compounds, which have been shown to have a range of biological activities, including antifungal, herbicidal, and insecticidal properties. In

Mechanism of Action

The mechanism of action of N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]thiourea is not fully understood, but it is thought to involve inhibition of key enzymes involved in plant and fungal metabolism. Specifically, this compound has been shown to inhibit the activity of the enzyme urease, which is involved in nitrogen metabolism. Additionally, this compound has been shown to inhibit the activity of the enzyme chitinase, which is involved in fungal cell wall synthesis. These findings suggest that this compound may have broad-spectrum activity against a range of plant and fungal pathogens.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects on plants and fungi. For example, it has been shown to inhibit the growth of fungal mycelia, reduce the production of fungal spores, and inhibit the germination of fungal spores. Additionally, this compound has been shown to reduce the activity of key enzymes involved in plant metabolism, including nitrate reductase and phosphoenolpyruvate carboxylase. These findings suggest that this compound may have a range of effects on plant and fungal physiology, which could be exploited for crop protection and weed control.

Advantages and Limitations for Lab Experiments

One advantage of N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]thiourea is that it is relatively easy to synthesize and purify, making it a potentially cost-effective alternative to other agrochemicals. Additionally, this compound has been shown to have broad-spectrum activity against a range of plant and fungal pathogens, suggesting that it may be useful for controlling multiple pests and diseases. However, one limitation of this compound is that its mechanism of action is not fully understood, which could limit its effectiveness in certain situations. Additionally, more research is needed to evaluate the safety and environmental impact of this compound, particularly in the context of long-term use.

Future Directions

There are several future directions for research on N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]thiourea. One area of interest is the development of new formulations and delivery systems for this compound, which could improve its efficacy and reduce its environmental impact. Additionally, more research is needed to understand the mechanism of action of this compound, which could lead to the development of more targeted and effective agrochemicals. Finally, there is a need for more research on the safety and environmental impact of this compound, particularly in the context of long-term use.

Scientific Research Applications

N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]thiourea has been studied for its potential uses as a pesticide and herbicide. In particular, it has been shown to have activity against a range of plant pathogens, including fungi and bacteria. Additionally, this compound has been shown to have herbicidal activity against a variety of weed species. These findings suggest that this compound may have potential as a new class of agrochemicals, with applications in both crop protection and weed control.

properties

IUPAC Name

1-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-3-[2-(trifluoromethyl)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N4S/c1-9(11-8-19-22(3)10(11)2)20-14(23)21-13-7-5-4-6-12(13)15(16,17)18/h4-9H,1-3H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLDYXIZUWKSHLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C(C)NC(=S)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]thiourea
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N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]thiourea
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N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]thiourea
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N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]thiourea
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N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]thiourea
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N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]thiourea

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